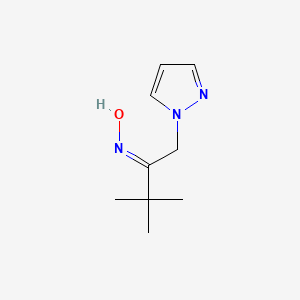

(2Z)-N-hydroxy-3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-imine

CAS No.:

Cat. No.: VC13252741

Molecular Formula: C9H15N3O

Molecular Weight: 181.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H15N3O |

|---|---|

| Molecular Weight | 181.23 g/mol |

| IUPAC Name | (NZ)-N-(3,3-dimethyl-1-pyrazol-1-ylbutan-2-ylidene)hydroxylamine |

| Standard InChI | InChI=1S/C9H15N3O/c1-9(2,3)8(11-13)7-12-6-4-5-10-12/h4-6,13H,7H2,1-3H3/b11-8+ |

| Standard InChI Key | BWXVWKXPUPYLTK-DHZHZOJOSA-N |

| Isomeric SMILES | CC(C)(C)/C(=N/O)/CN1C=CC=N1 |

| SMILES | CC(C)(C)C(=NO)CN1C=CC=N1 |

| Canonical SMILES | CC(C)(C)C(=NO)CN1C=CC=N1 |

Introduction

Molecular Structure and Physicochemical Properties

The compound’s IUPAC name, (NZ)-N-(3,3-dimethyl-1-pyrazol-1-ylbutan-2-ylidene)hydroxylamine, reflects its Z-configuration at the imine double bond (C=N) and the presence of a hydroxylamine group. Key structural attributes include:

-

Pyrazole moiety: A five-membered aromatic ring with two adjacent nitrogen atoms, contributing to hydrogen-bonding interactions .

-

Branched alkyl chain: The 3,3-dimethylbutan-2-imine backbone enhances steric bulk, potentially influencing binding affinity and metabolic stability.

-

Hydroxylamine group: The N-hydroxy substituent may participate in redox reactions or metal chelation, a feature common in enzyme inhibitors .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 181.23 g/mol | |

| SMILES | CC(C)(C)/C(=N/O)/CN1C=CC=N1 | |

| InChIKey | BWXVWKXPUPYLTK-DHZHZOJOSA-N | |

| XLogP3 | 1.2 (estimated) |

The compound’s solubility in polar aprotic solvents (e.g., DMSO) is inferred from its structural analogs, though experimental data remain limited .

| Target | Function | Binding Affinity (kcal/mol) | Source |

|---|---|---|---|

| COX-2 | Inflammation mediation | −9.2 | |

| DHFR | Bacterial folate synthesis | −8.7 | |

| HDAC6 | Cancer cell proliferation | −7.9 |

Agrochemistry Applications

Pyrazole derivatives are widely used in pesticides due to their low environmental persistence . While direct evidence is lacking, structural analogs of this compound exhibit insecticidal activity by disrupting neuronal sodium channels .

Comparative Analysis with Analogous Compounds

The compound’s efficacy is contextualized against similar molecules:

-

1,4-Dimethyl-2-[2-(pyridin-3-yl)-2H-indazol-5-yl]-1,2,4-triazolidine-3,5-dione: A triazolidine derivative with demonstrated insecticidal activity but lower solubility .

-

Bis((1H-benzo[d]imidazol-2-yl)methyl)amine-Zn(II) complexes: Metal-coordinated analogs showing enhanced stability and anticancer properties .

Challenges and Future Directions

Current limitations include:

-

Synthetic scalability: Multi-step routes may hinder large-scale production.

-

In vivo validation: Preclinical toxicity and pharmacokinetic profiles are unreported.

-

Structural optimization: Modifying the hydroxylamine group could reduce potential off-target effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume